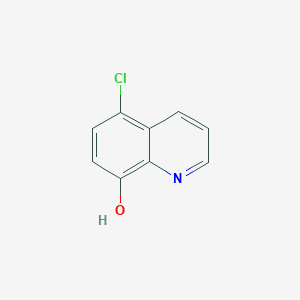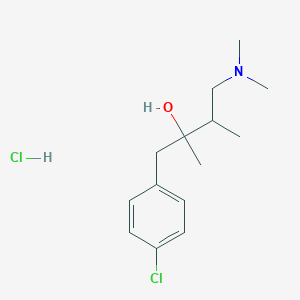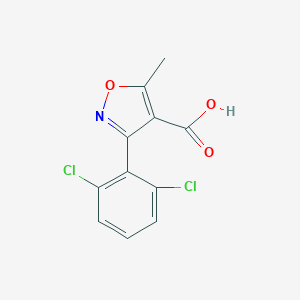
Monoacetyldapsone
Overview
Description
N-acetyl Dapsone is a metabolite of dapsone, an anti-inflammatory and antibacterial compound. Dapsone has been widely used in the treatment of leprosy, malaria, acne, and various immune disorders. N-acetyl Dapsone is formed in the liver through the acetylation of dapsone by the enzyme N-acetyltransferase .
Mechanism of Action
Target of Action
Monoacetyldapsone, a metabolite of Dapsone , primarily targets mycobacterium leprae , the bacterium responsible for leprosy . It also acts against a wide range of other bacteria .
Mode of Action
This compound, like Dapsone, inhibits the synthesis of dihydrofolic acid . It competes with para-amino-benzoate for the active site of dihydropteroate synthetase , an enzyme involved in the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolic acid, a precursor to folic acid . This disrupts DNA synthesis in the bacteria, leading to their death .
Pharmacokinetics
This compound exhibits linear pharmacokinetics within the therapeutic range . After oral administration, it is slowly absorbed, reaching maximum plasma concentration at about 4 hours . The elimination half-life of Dapsone, from which this compound is derived, is about 30 hours . This compound is almost completely protein-bound , and is extensively metabolized . It is excreted in urine, partly conjugated as N-glucuronides and N-sulphates .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and replication . By disrupting folic acid synthesis, it prevents the bacteria from producing the nucleotides needed for DNA synthesis . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of elimination of Dapsone is increased by Rifampicin , while Pyrimethamine increases its volume of distribution . Probenecid decreases the renal clearance of Dapsone . Conditions like alcoholic liver disease, coeliac disease, and dermatitis herpetiformis may affect the absorption of Dapsone , and by extension, this compound. Severe leprosy has also been reported to affect the extent of absorption .
Biochemical Analysis
Biochemical Properties
Monoacetyldapsone interacts with various enzymes and proteins. It is generated through the acetylation of Dapsone, a process involving N-acetyltransferase . The nature of these interactions involves the transfer of an acetyl group from Dapsone to this compound .
Cellular Effects
This compound has been shown to have effects on various types of cells. It influences cell function by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses . These effects can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. After oral administration, the maximum concentration in plasma is reached at about 4 hours, with an absorption half-life of about 1.1 hours . The elimination half-life of Dapsone, from which this compound is derived, is about 30 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that include enzymes or cofactors. It is a product of the acetylation of Dapsone, a process involving N-acetyltransferase . This could also include any effects on metabolic flux or metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues. Dapsone, from which this compound is derived, is about 70 to 90% protein-bound, and it is distributed in most tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetyl Dapsone can be synthesized through the acetylation of dapsone. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete acetylation .
Industrial Production Methods: In industrial settings, the production of N-acetyl Dapsone follows similar principles but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: N-acetyl Dapsone undergoes various chemical reactions, including:
Oxidation: N-acetyl Dapsone can be oxidized to form N-acetyl dapsone hydroxylamine.
Reduction: The compound can be reduced back to dapsone under specific conditions.
Substitution: N-acetyl Dapsone can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: N-acetyl dapsone hydroxylamine.
Reduction: Dapsone.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-acetyl Dapsone has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the study of acetylation reactions.
Biology: Investigated for its role in metabolic pathways involving dapsone.
Medicine: Studied for its potential therapeutic effects and as a biomarker for monitoring dapsone therapy.
Industry: Used in the development of new pharmaceutical formulations and as a standard in quality control processes
Comparison with Similar Compounds
Dapsone: The parent compound, widely used for its antibacterial and anti-inflammatory properties.
Monoacetyldapsone: Another acetylated metabolite of dapsone.
Dapsone hydroxylamine: A hydroxylated metabolite of dapsone
Uniqueness of N-acetyl Dapsone: N-acetyl Dapsone is unique due to its specific acetylation, which affects its pharmacokinetics and pharmacodynamics. It serves as a key metabolite in the study of dapsone’s metabolic pathways and provides insights into the drug’s therapeutic and adverse effects .
Properties
IUPAC Name |
N-[4-(4-aminophenyl)sulfonylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOCBIHNYYQINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205040 | |
| Record name | Monoacetyldapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565-20-8 | |
| Record name | Monoacetyldapsone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoacetyldapsone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 565-20-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27184 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Monoacetyldapsone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monoacetyl dapsone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOACETYLDAPSONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4YKS8ULCN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


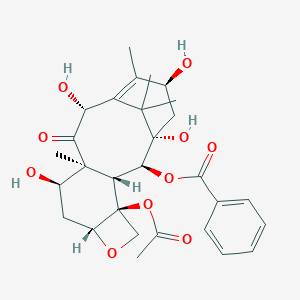
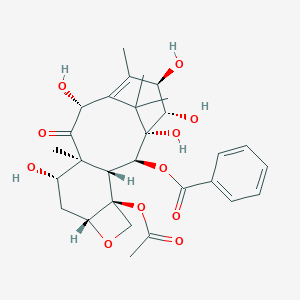

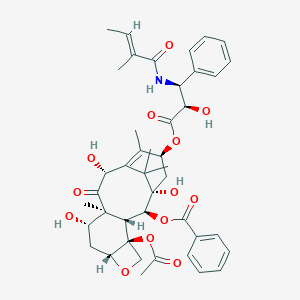
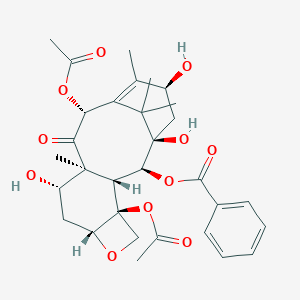

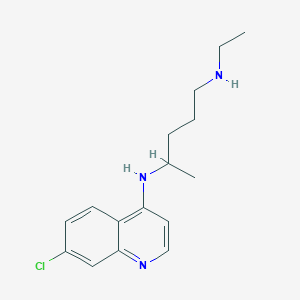
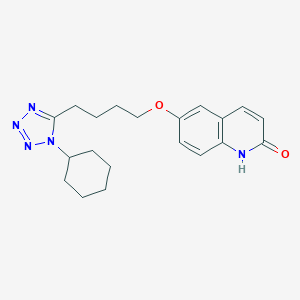
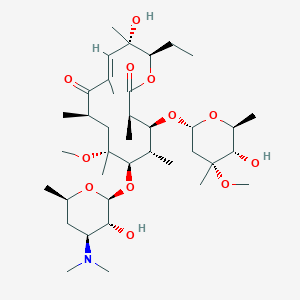

![2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-](/img/structure/B194069.png)
